(1R,2R)-2-Butylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,2R)-2-Butylcyclohexan-1-ol” likely refers to a specific stereoisomer of 2-butylcyclohexan-1-ol. Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a cyclohexane ring with a butyl group and a hydroxyl group attached. The “(1R,2R)” notation indicates the specific configuration of these groups around the cyclohexane ring .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds like “(1R,2R)-2-methylcyclohexanol” can undergo reactions such as protonation with strong acids like HBr, leading to the formation of secondary cations .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the solubility of a similar compound, “(1R,2R)-(+)-1,2-diaminocyclohexane L-tartrate”, in various solvents was found to increase with temperature and decrease with the mass fraction of alcohols .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
35242-05-8 |
---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
(1R,2R)-2-butylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
LVDALGYBEFALAP-NXEZZACHSA-N |
Isomerische SMILES |
CCCC[C@@H]1CCCC[C@H]1O |
SMILES |
CCCCC1CCCCC1O |
Kanonische SMILES |
CCCCC1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.